LY 97241

Beschreibung

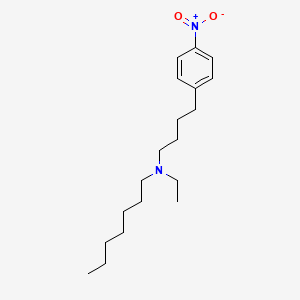

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-N-[4-(4-nitrophenyl)butyl]heptan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O2/c1-3-5-6-7-9-16-20(4-2)17-10-8-11-18-12-14-19(15-13-18)21(22)23/h12-15H,3-11,16-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYATOMQOOFRNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN(CC)CCCCC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222753 |

Source

|

| Record name | LY 97241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72456-63-4 |

Source

|

| Record name | LY 97241 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072456634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 97241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of LY 97241 on Potassium Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of LY 97241 on potassium channels, with a primary focus on its effects on the transient outward potassium current (Ito). The information presented herein is synthesized from key research findings to support further investigation and drug development efforts in the field of cardiac electrophysiology.

Core Mechanism of Action: Open Channel Blockade of the Transient Outward Potassium Current (Ito)

LY 97241, a p-nitro tertiary amine analog of clofilium, primarily exerts its effects on potassium channels through open channel blockade . This mechanism has been characterized in detail for the transient outward potassium current (Ito) in rat ventricular myocytes. The interaction of LY 97241 with the Ito channel leads to a concentration-dependent inhibition of the current amplitude and a notable acceleration of the current's apparent rate of inactivation.

Quantitative Analysis of Ito Inhibition

Electrophysiological studies using whole-cell patch clamp techniques have provided precise quantitative data on the inhibitory effects of LY 97241 on Ito.

| Parameter | Value | Description |

| EC50 | 5.85 µM | The half-maximal effective concentration for the inhibition of Ito amplitude, measured 30 milliseconds after the onset of depolarization. |

| Voltage Range of Inhibition | -30 mV to +70 mV | LY 97241 demonstrates inhibitory effects across a broad range of physiological membrane potentials. |

| Voltage for Half-Maximal Block (V1/2) | -25.0 mV | The membrane potential at which the blocking effect of LY 97241 is half of its maximum, as determined by the Boltzmann equation. |

| Slope Factor (k) | 13.8 mV | A parameter from the Boltzmann equation that describes the steepness of the voltage dependence of the block. |

Impact on Channel Kinetics

A key feature of LY 97241's mechanism of action is its significant alteration of the Ito channel kinetics.

| Kinetic Parameter | Control | With 10 µM LY 97241 | Effect |

| Rate of Ito Inactivation (τ) | 41.9 ± 3.5 msec | 16.0 ± 1.6 msec | LY 97241 significantly accelerates the rate of current decay. |

| Time Constant of Onset of Block (τB) | N/A | 14.5 ± 1.5 msec | The block of the Ito by LY 97241 follows a monoexponential function. |

| Peak Ito Amplitude | No significant effect | No significant effect | Unlike some other potassium channel blockers, LY 97241 does not reduce the initial peak of the transient outward current. |

| Steady-State Inactivation | No effect | No effect | LY 97241 does not alter the voltage-dependence of steady-state inactivation of the Ito channel. |

| Recovery from Inactivation | No effect | No effect | The time course of recovery from inactivation of the Ito channel is unaffected by LY 97241. |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that elucidated the mechanism of action of LY 97241 on Ito in rat ventricular myocytes.

Isolation of Rat Ventricular Myocytes

A consistent and high-yield isolation of viable cardiomyocytes is critical for electrophysiological studies. The following is a representative enzymatic digestion protocol based on established methods.

Solutions:

-

Perfusion Buffer (Ca²⁺-free): Krebs-Henseleit bicarbonate buffer (in mM: 119 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11 glucose), pH 7.4 when gassed with 95% O₂ / 5% CO₂.

-

Enzyme Solution: Perfusion buffer supplemented with collagenase (e.g., Type II) and hyaluronidase.

Procedure:

-

Male Sprague-Dawley rats are heparinized prior to heart excision.

-

The heart is rapidly excised and mounted on a Langendorff apparatus for retrograde perfusion through the aorta.

-

The heart is first perfused with Ca²⁺-free buffer to remove blood and stop contractions.

-

This is followed by perfusion with the enzyme solution to digest the extracellular matrix.

-

After digestion, the ventricles are minced and gently agitated to release individual myocytes.

-

The dispersed cells are washed and gradually reintroduced to physiological calcium concentrations.

Whole-Cell Patch Clamp Electrophysiology

The whole-cell patch clamp technique is the gold standard for recording ionic currents from isolated cells.

Solutions:

-

External (Bath) Solution (for Ito recording): Typically contains (in mM): NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose. Specific ion concentrations are adjusted to isolate the potassium current of interest and block other currents (e.g., Na⁺ and Ca²⁺ channels).

-

Internal (Pipette) Solution (for Ito recording): Typically contains (in mM): K-aspartate or KCl, MgCl₂, EGTA, HEPES, and ATP. The high concentration of a potassium salt maintains the potassium gradient, while EGTA chelates intracellular calcium.

Recording Protocol:

-

Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.

-

A glass micropipette with a resistance of 2-5 MΩ when filled with the internal solution is brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane through gentle suction.

-

The membrane patch is then ruptured by further suction, establishing the whole-cell configuration, which allows for electrical access to the cell's interior.

-

The cell is held at a specific holding potential (e.g., -80 mV) using a voltage-clamp amplifier.

-

To elicit the transient outward current (Ito), the membrane potential is stepped to a series of depolarizing potentials (e.g., from -40 mV to +60 mV) for a set duration (e.g., 500 ms).

-

Currents are filtered, digitized, and stored for offline analysis. LY 97241 is applied to the bath solution to observe its effects on the recorded currents.

Signaling Pathways and Logical Relationships

The mechanism of LY 97241 action on the Ito channel can be visualized as a direct interaction with the channel protein in its open state.

The Primary Target of LY97241: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Core Finding: Dual Inhibition of hEAG1 and hERG1 Potassium Channels

LY97241 is a potent inhibitor of the human Ether-à-go-go-Related Gene 1 (hERG1) and human Ether-à-go-go 1 (hEAG1) potassium channels.[1][2] This dual inhibitory action positions it as a significant tool for research into cardiac electrophysiology and as a potential, albeit complex, antiarrhythmic agent.[3][4] Its mechanism of action is characterized by a time-, use-, and voltage-dependent block of the open channel state, binding from the intracellular side within the central cavity of the channel pore.[2]

Quantitative Analysis of Inhibition

The inhibitory potency of LY97241 has been quantified across different experimental systems, primarily using whole-cell patch clamp techniques in mammalian cell lines and Xenopus oocytes expressing the target channels. The half-maximal inhibitory concentration (IC50) values demonstrate the high affinity of LY97241 for both hEAG1 and hERG1 channels.

| Target Channel | Experimental System | IC50 (nM) | Reference |

| hEAG1 | Mammalian Cells (whole-cell) | 4.9 | [2] |

| Xenopus Oocytes (inside-out patch) | 1.9 | [2] | |

| hERG1 | Mammalian Cells (whole-cell) | 2.2 | [2] |

| Not Specified | 19 (at +40 mV) | [3] |

Experimental Protocols

The characterization of LY97241's inhibitory activity relies on established electrophysiological techniques. A generalized experimental workflow is described below.

Whole-Cell Patch Clamp Electrophysiology

This technique is fundamental to determining the IC50 values and characterizing the mechanism of channel block.

-

Cell Culture and Transfection: Mammalian cell lines (e.g., HEK293 cells) are cultured under standard conditions. The cells are then transiently or stably transfected with plasmids containing the cDNA for the specific potassium channel subunit of interest (hEAG1 or hERG1).

-

Electrophysiological Recording:

-

Transfected cells are identified, often through co-transfection with a fluorescent marker.

-

A glass micropipette with a tip diameter of approximately 1 µm is used to form a high-resistance seal with the cell membrane (a "giga-seal").

-

The membrane patch within the pipette is ruptured to gain electrical access to the cell's interior, establishing the "whole-cell" configuration.

-

Voltage protocols are applied to the cell via the patch pipette to elicit ionic currents through the expressed channels. These protocols are designed to study the channel's gating properties (activation, deactivation, inactivation).

-

-

Drug Application:

-

A baseline recording of the channel current is established.

-

LY97241, at various concentrations, is applied to the cell via a perfusion system.

-

The effect of the compound on the channel current is recorded.

-

-

Data Analysis:

-

The peak current amplitude in the presence of the drug is compared to the baseline current to determine the percentage of inhibition.

-

Dose-response curves are generated by plotting the percentage of inhibition against the drug concentration.

-

The IC50 value is calculated by fitting the dose-response curve with a Hill equation.

-

To investigate the mechanism of block (voltage-, use-, and time-dependence), specific voltage protocols are employed. For example, use-dependence is assessed by applying repetitive depolarizing pulses.

-

Visualizing the Mechanism and Workflow

Signaling Pathway of hERG1 and hEAG1 Inhibition

The following diagram illustrates the proposed mechanism of action for LY97241, highlighting its interaction with the open state of the potassium channels from the intracellular side.

Caption: Intracellular block of hERG1/hEAG1 channels by LY97241.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps involved in determining the inhibitory potency of LY97241 on a target potassium channel using whole-cell patch clamp.

Caption: Workflow for determining the IC50 of LY97241.

References

- 1. T27927 — TargetMol Chemicals [targetmol.com]

- 2. Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to LY 97241: A Potent Blocker of the Transient Outward K+ Current (Ito)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LY 97241, a potent antiarrhythmic compound that selectively blocks the transient outward potassium current (Ito). The document details the electrophysiological effects of LY 97241, including its mechanism of action as an open channel blocker, and presents quantitative data on its potency and voltage-dependent effects. Furthermore, this guide outlines detailed experimental protocols for the study of Ito and the characterization of its blockers using the patch-clamp technique. Finally, key signaling pathways involved in the regulation of Ito are illustrated to provide a comprehensive understanding of the molecular context in which LY 97241 exerts its effects.

Introduction to the Transient Outward K+ Current (Ito)

The transient outward potassium current (Ito) is a critical component of the cardiac action potential, responsible for the early phase of repolarization (Phase 1). This current is carried by voltage-gated potassium channels, primarily of the Kv4 family, with Kv4.3 being the predominant alpha subunit in the ventricles of larger mammals, including humans. The functional Ito channel is a complex of the pore-forming alpha subunit and auxiliary cytoplasmic proteins, most notably the K+ Channel Interacting Proteins (KChIPs), which modulate the channel's gating properties and trafficking to the cell membrane.

The density and kinetics of Ito vary across different regions of the heart, contributing to the heterogeneity of action potential waveforms. Dysregulation of Ito has been implicated in various cardiac pathologies, including heart failure and arrhythmias, making it a key target for pharmacological intervention.

LY 97241: A Specific Blocker of Ito

LY 97241 is an antiarrhythmic drug that has been characterized as a potent blocker of the transient outward K+ current. Its primary mechanism of action is through open channel block, where it binds to the channel pore while it is in the open conformation, leading to an accelerated rate of apparent inactivation.

Electrophysiological Effects and Mechanism of Action

Studies have shown that LY 97241 exhibits a concentration-dependent inhibition of Ito. A key characteristic of its blocking action is the acceleration of the current's inactivation phase without significantly affecting the peak current amplitude. This is a hallmark of an open channel blocking mechanism, distinguishing it from blockers that compete with the channel's inactivation gate or bind to the closed state. The block is also voltage-dependent, with its potency increasing at more depolarized membrane potentials.[1]

Quantitative Data on LY 97241's Block of Ito

The following tables summarize the key quantitative parameters of LY 97241's inhibitory effect on the transient outward K+ current, as determined in rat ventricular myocytes.[1]

Table 1: Potency of LY 97241 on Ito

| Parameter | Value |

| EC50 | 5.85 µM |

EC50 represents the concentration of LY 97241 that produces a half-maximal inhibition of the Ito amplitude, measured 30 msec after the onset of depolarization.[1]

Table 2: Voltage-Dependence of LY 97241 Block

| Parameter | Value |

| V1/2 (Voltage for half-maximal block) | -25.0 mV |

| k (Slope factor) | 13.8 mV |

These parameters were derived from fitting the voltage-dependent block by LY 97241 to the Boltzmann equation.[1]

Table 3: Effect of LY 97241 on Ito Inactivation Kinetics

| Condition | Inactivation Time Constant (τ) |

| Control | 41.9 ± 3.5 msec |

| 10 µM LY 97241 | 16.0 ± 1.6 msec |

The time constant of Ito inactivation was determined by fitting the decay of the current to a monoexponential function.[1]

Experimental Protocols

The following section provides a detailed methodology for the investigation of Ito and the effects of pharmacological blockers like LY 97241 using the whole-cell patch-clamp technique.

Cardiomyocyte Isolation

-

Animal Model: Ventricular myocytes can be isolated from the hearts of adult rats or other suitable animal models.

-

Enzymatic Digestion: The heart is retrogradely perfused via the aorta on a Langendorff apparatus with a Ca2+-free buffer, followed by a solution containing collagenase and protease to digest the extracellular matrix.

-

Cell Dissociation: The digested ventricular tissue is then minced and gently triturated to release individual cardiomyocytes.

-

Storage: The isolated myocytes are stored in a Ca2+-containing solution at room temperature and used for electrophysiological recordings within 8 hours.

Whole-Cell Patch-Clamp Electrophysiology

Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH). To isolate Ito, other currents can be blocked by adding specific inhibitors to the external solution (e.g., tetrodotoxin to block Na+ current and nifedipine to block L-type Ca2+ current).

-

Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

Recording Procedure:

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the membrane of a single cardiomyocyte.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by gentle suction to achieve the whole-cell recording configuration, allowing for control of the membrane potential and measurement of the total membrane current.

-

Data Acquisition: Currents are recorded using a patch-clamp amplifier and digitized for analysis.

Voltage-Clamp Protocol for Ito Measurement and Blocker Analysis

To isolate and study the transient outward K+ current and the effects of a blocker like LY 97241, a specific voltage-clamp protocol is employed:

-

Holding Potential: The cell membrane is held at a negative potential, typically -80 mV, to ensure that the Ito channels are in a closed, non-inactivated state.

-

Conditioning Prepulse: To inactivate fast Na+ channels and T-type Ca2+ channels, a brief prepulse to a more depolarized potential (e.g., -40 mV for 50 ms) is applied immediately before the test pulse.

-

Test Pulse: A depolarizing test pulse to a range of potentials (e.g., from -30 mV to +70 mV in 10 mV increments) is applied to activate the Ito channels. The duration of the test pulse should be sufficient to observe the full activation and inactivation of the current (e.g., 500 ms).

-

Drug Application: After recording baseline Ito currents, LY 97241 is applied to the external solution via a perfusion system. The voltage-clamp protocol is repeated at steady-state drug effect to determine the extent of block and the effect on inactivation kinetics.

-

Washout: The drug is washed out with the control external solution to assess the reversibility of the block.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway: Regulation of Ito by CaMKII

Caption: Regulation of the transient outward K+ current (Ito) by the CaMKII signaling pathway.

Experimental Workflow: Patch-Clamp Analysis of an Ito Blocker

Caption: Experimental workflow for characterizing an Ito blocker using the patch-clamp technique.

Logical Relationship: Molecular Composition of the Ito Channel

Caption: The molecular components that form the functional transient outward K+ current (Ito) channel.

Conclusion

LY 97241 is a valuable pharmacological tool for the study of the transient outward potassium current and holds potential as an antiarrhythmic agent. Its well-characterized open channel blocking mechanism and the availability of quantitative data on its effects make it an ideal compound for investigating the physiological and pathophysiological roles of Ito. The experimental protocols and background information provided in this guide are intended to facilitate further research into this important cardiac ion channel and the development of novel therapeutic strategies targeting it.

References

In-Depth Technical Guide: hERG Channel Inhibition by LY97241

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming alpha subunit of a potassium ion channel that is critical for cardiac repolarization.[1][2][3][4] This channel, responsible for the rapid component of the delayed rectifier potassium current (IKr), plays a crucial role in the normal electrical activity of the heart.[1][2][3][4] Inhibition of the hERG channel can lead to a prolongation of the QT interval on an electrocardiogram, a condition known as Long QT Syndrome, which can predispose individuals to life-threatening cardiac arrhythmias like Torsades de Pointes.[1][2] Consequently, assessing the potential for hERG channel inhibition is a critical step in the safety evaluation of new drug candidates.[5]

LY97241, a tertiary analog of the class III antiarrhythmic drug clofilium, has been identified as a potent inhibitor of the hERG channel.[6] This guide provides a comprehensive technical overview of the interaction between LY97241 and the hERG channel, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying mechanisms.

Quantitative Analysis of hERG Channel Inhibition by LY97241

The inhibitory potency of LY97241 on the hERG channel has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

| Compound | Cell Type | Experimental Condition | IC50 (nM) | Reference |

| LY97241 | Xenopus oocytes | +40 mV | 19 | [6] |

| LY97241 | Mammalian cells (CHO) | Whole-cell patch clamp | 2.2 | [7][8] |

| Clofilium | Xenopus oocytes | 0 mV | 250 | [6] |

| Clofilium | Xenopus oocytes | +40 mV | 150 | [6] |

| Mutant hERG Channel | Fold Less Sensitive to LY97241 | Implication | Reference |

| S631A | 7-fold | Inactivation is important for binding | [6] |

| S620T | 33-fold | Inactivation is important for binding | [6] |

Mechanism of hERG Channel Inhibition by LY97241

The inhibition of hERG channels by LY97241 is characterized by several key features:

-

High Potency and Specificity : LY97241 is a highly potent blocker of hERG channels, with IC50 values in the low nanomolar range.[6][7][8] It displays significantly higher potency compared to its parent compound, clofilium.[6] Furthermore, LY97241 shows specificity for hERG channels over other cardiac potassium channels such as Kv1.1, Kv1.2, Kv1.4, Kv1.5, Kv4.2, and Kir2.1, which are not significantly affected at much higher concentrations.[6]

-

Voltage and State Dependence : The blocking action of LY97241 is voltage-dependent.[6] The compound appears to bind preferentially to the open state of the channel, a mechanism described as an open-channel block.[7] This is further supported by the observation that the block is also time- and use-dependent.[7]

-

Intracellular Binding Site : Evidence suggests that LY97241 binds to a site within the central cavity of the channel pore, accessible from the intracellular side of the membrane.[7] The drug can become trapped within the channel when the activation gate closes.[7]

-

Role of Inactivation : Channel inactivation plays a critical role in the binding of LY97241.[6] Mutations in the hERG channel that reduce the degree of inactivation, such as S631A and S620T, significantly decrease the sensitivity to LY97241, indicating that the drug's binding is affected by the inactivation state of the channel.[6] LY97241 has also been shown to increase the rate of hERG inactivation.[6]

-

Influence of Extracellular Potassium : An increase in the extracellular potassium concentration ([K+]o) leads to a decrease in both the rate of hERG inactivation and the binding affinity of LY97241.[6]

Caption: Proposed mechanism of LY97241 inhibition of the hERG channel.

Experimental Protocols

The investigation of LY97241's effect on hERG channels primarily utilizes electrophysiological techniques, particularly the patch-clamp method.

Heterologous Expression of hERG Channels

-

Expression Systems : hERG channels are typically expressed in heterologous systems for detailed study. Commonly used systems include Xenopus laevis oocytes and mammalian cell lines such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells.[7][8]

-

Method : cRNA encoding the hERG channel is injected into Xenopus oocytes or transfected into mammalian cell lines. The cells are then incubated to allow for protein expression before electrophysiological recordings are made.

Electrophysiological Recordings

-

Technique : The whole-cell configuration of the patch-clamp technique is the standard method for recording hERG currents from mammalian cells.[7] For Xenopus oocytes, the two-electrode voltage-clamp technique is often employed.

-

Solutions :

-

External Solution (for mammalian cells) : Typically contains (in mM): 140 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, with the pH adjusted to 7.4.

-

Internal (Pipette) Solution (for mammalian cells) : Typically contains (in mM): 140 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 4 K-ATP, with the pH adjusted to 7.3.[3]

-

-

Voltage Protocols : Specific voltage protocols are applied to the cell membrane to elicit hERG currents and study the voltage- and state-dependence of drug block. A typical protocol involves a depolarizing step from a holding potential (e.g., -80 mV) to a positive potential (e.g., +20 mV to +40 mV) to activate and then inactivate the channels, followed by a repolarizing step (e.g., to -40 mV) to record the tail current, which is often used to quantify the extent of block.[9]

Caption: General workflow for assessing hERG channel inhibition by LY97241.

Conclusion

LY97241 is a potent and specific inhibitor of the hERG potassium channel. Its mechanism of action involves an open-channel block from the intracellular side, with a strong dependence on the channel's inactivation state. The detailed understanding of the interaction between LY97241 and the hERG channel, as outlined in this guide, is crucial for the fields of cardiac safety pharmacology and antiarrhythmic drug development. The experimental protocols described herein represent the standard methodologies for characterizing the effects of compounds on hERG channel function. This information is vital for researchers and drug development professionals to assess and mitigate the risk of drug-induced cardiac arrhythmias.

References

- 1. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]

- 2. Modulation of HERG potassium channel function by drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of hEAG1 and hERG1 potassium channels by clofilium and its tertiary analogue LY97241 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of LY97241 on Cardiac Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action

The primary mechanism by which LY97241 is understood to prolong the cardiac action potential duration is through the blockade of voltage-gated potassium channels that are critical for the repolarization phase (Phase 3) of the cardiac action potential.

Inhibition of the hERG (IKr) Potassium Channel

LY97241 is a potent blocker of the hERG potassium channel, which conducts the rapid component of the delayed rectifier potassium current (IKr).[1] The blockade of hERG channels by LY97241 is voltage-dependent and is influenced by the inactivation state of the channel.[1] By inhibiting IKr, LY97241 reduces the outward flow of potassium ions during the repolarization phase, thereby extending the duration of the action potential. Notably, LY97241 has been shown to be approximately 10-fold more potent in blocking hERG channels than its structural analog, clofilium, with a reported IC50 of 19 nM at +40 mV.[1]

Inhibition of the Transient Outward Potassium Current (Ito)

In addition to its effects on hERG, LY97241 has been demonstrated to inhibit the transient outward potassium current (Ito) in rat ventricular myocytes.[2][3] Ito contributes to the early phase of repolarization (Phase 1) and helps to determine the plateau voltage of the action potential. LY97241 produces a concentration-dependent inhibition of Ito amplitude and accelerates the apparent rate of current inactivation.[2][3] This inhibition of an early repolarizing current further contributes to the overall prolongation of the action potential duration.

Quantitative Data on Ion Channel Inhibition

While specific data on APD prolongation is limited, the concentration-dependent effect of LY97241 on the transient outward potassium current (Ito) has been quantified.

| Parameter | Value | Species | Cell Type | Source |

| EC50 for Ito Inhibition | 5.85 µM | Rat | Ventricular Myocytes | [2][3] |

This table summarizes the reported half-maximal effective concentration (EC50) of LY97241 for the inhibition of the transient outward potassium current (Ito).

Experimental Protocols

The following sections describe standard methodologies used to assess the effects of compounds like LY97241 on cardiac action potential duration and ion channel function.

Measurement of Cardiac Action Potential Duration

Objective: To determine the effect of LY97241 on the action potential duration of isolated cardiac myocytes.

Methodology: Whole-cell patch-clamp technique in current-clamp mode.

-

Cell Preparation: Isolation of ventricular myocytes from a suitable animal model (e.g., rat, guinea pig, or rabbit) by enzymatic digestion.

-

Recording Setup: Cells are placed in a recording chamber on the stage of an inverted microscope and superfused with a physiological saline solution (e.g., Tyrode's solution) at a physiological temperature (e.g., 37°C).

-

Patch-Clamp: A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is used to form a high-resistance seal (>1 GΩ) with the cell membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for the control and measurement of the cell's membrane potential.

-

Action Potential Elicitation: Action potentials are elicited by injecting brief suprathreshold depolarizing current pulses through the patch pipette at a fixed frequency (e.g., 1 Hz).

-

Data Acquisition: The resulting changes in membrane potential (the action potential) are recorded using a patch-clamp amplifier and digitized for analysis.

-

Drug Application: After a stable baseline recording is established, LY97241 is applied to the superfusion solution at various concentrations.

-

Data Analysis: The action potential duration is measured at 30%, 50%, and 90% of repolarization (APD30, APD50, and APD90) before and after drug application.

Measurement of Ion Channel Currents

Objective: To determine the effect of LY97241 on specific cardiac ion channels (e.g., hERG, Ito).

Methodology: Whole-cell patch-clamp technique in voltage-clamp mode.

-

Cell Preparation and Recording Setup: As described in section 3.1. For hERG current measurements, cell lines stably expressing the hERG channel (e.g., HEK293 cells) are commonly used.

-

Voltage-Clamp: The whole-cell configuration is established. The membrane potential is held at a specific holding potential, and a series of voltage steps are applied to elicit the ion current of interest.

-

Pulse Protocols: Specific voltage-clamp protocols are used to isolate the desired current. For example, to measure Ito, the cell is typically held at a negative potential (e.g., -80 mV) and then depolarized to a range of positive potentials. To measure hERG current, a depolarizing pulse is followed by a repolarizing step to elicit the characteristic "tail" current.

-

Data Acquisition: The resulting ion currents are recorded and digitized.

-

Drug Application and Data Analysis: LY97241 is applied at various concentrations, and the effect on the peak current amplitude and current kinetics is measured to determine parameters like IC50 or EC50.

Visualizations

Signaling Pathway

Caption: Mechanism of LY97241-induced APD prolongation.

Experimental Workflow

Caption: Workflow for assessing LY97241's effect on APD.

Conclusion and Future Directions

LY97241 is a potent modulator of cardiac repolarization, primarily through its inhibitory action on hERG and Ito potassium channels. The available data strongly support a concentration-dependent prolongation of the cardiac action potential duration. To provide a more complete profile of this compound for drug development and research purposes, future studies should focus on generating and publishing detailed quantitative data on the dose-dependent effects of LY97241 on APD30, APD50, and APD90 in various cardiac preparations, including human-derived cardiomyocytes. Such data would be invaluable for refining in silico models of cardiac electrophysiology and for more accurately predicting the proarrhythmic potential of LY97241 and related compounds.

References

- 1. Specific block of cloned Herg channels by clofilium and its tertiary analog LY97241 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Distinct mechanisms of block of Kv1.5 channels by tertiary and quaternary amine clofilium compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LY 97241 accelerates the apparent rate of inactivation of transient outward K+ current: characterization of open channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of LY97241: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacological profile of LY97241, a potent potassium channel blocker. The information is intended for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Core Pharmacological Profile

LY97241 is a tertiary amine analog of clofilium and a potent blocker of voltage-gated potassium channels, particularly those belonging to the Ether-à-go-go (EAG) family. Its primary mechanism of action involves the inhibition of the human Ether-à-go-go-Related Gene (hERG) and hEAG1 potassium channels. This blockade is characterized by its voltage- and use-dependent nature, consistent with an open-channel block mechanism where the compound is believed to bind within the channel pore.

The inhibition of hERG channels by LY97241 is of particular significance due to the critical role of these channels in cardiac repolarization. Blockade of hERG channels leads to a prolongation of the cardiac action potential, which is reflected as a prolongation of the QT interval on an electrocardiogram (ECG). This property classifies LY97241 as a potential antiarrhythmic agent, but also carries the risk of proarrhythmic events like Torsades de Pointes.

In addition to its effects on hERG and hEAG1 channels, LY97241 has also been shown to inhibit the transient outward potassium current (Ito) in ventricular myocytes. This action also contributes to its overall effect on cardiac electrophysiology.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activity of LY97241.

Table 1: Inhibitory Potency of LY97241 on Potassium Channels

| Channel | Cell Type/Expression System | Method | Parameter | Value | Reference |

| hERG (KCNH2) | Mammalian cells | Whole-cell patch clamp | IC50 | 2.2 nM | [1] |

| hERG (KCNH2) | Xenopus oocytes | Two-electrode voltage clamp | IC50 (+40 mV) | 19 nM | [2] |

| hEAG1 (KCNH1) | Mammalian cells | Whole-cell patch clamp | IC50 | 4.9 nM | [1] |

| hEAG1 (KCNH1) | Xenopus oocytes (inside-out patch) | Patch clamp | IC50 | 1.9 nM | [1] |

| Transient Outward K+ Current (Ito) | Rat ventricular myocytes | Whole-cell patch clamp | EC50 | 5.85 µM | [3] |

Table 2: Voltage-Dependence of LY97241 Blockade of Ito

| Parameter | Value |

| Voltage for half-maximal block (V1/2) | -25.0 mV |

| Slope factor (k) | 13.8 mV |

Experimental Protocols

The following sections detail the likely experimental methodologies used to characterize the pharmacological profile of LY97241, based on standard electrophysiological techniques.

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to record ionic currents from the entire cell membrane, allowing for the characterization of drug effects on ion channels in mammalian cells or isolated primary cells.

Cell Preparation:

-

Cells (e.g., HEK293 cells stably expressing the target ion channel or primary cardiomyocytes) are cultured on glass coverslips.

-

On the day of the experiment, a coverslip is transferred to a recording chamber mounted on an inverted microscope and superfused with an external solution.

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP; pH adjusted to 7.2 with KOH.

Recording Procedure:

-

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and mounted on a micromanipulator.

-

A high-resistance "giga-seal" (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

Currents are elicited by applying specific voltage-clamp protocols (e.g., depolarizing steps to various potentials to activate the channels).

-

LY97241 is applied at various concentrations via the perfusion system to determine its effect on the ionic currents.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is used to study ion channels expressed in a heterologous system, providing high-quality recordings with good voltage control.

Oocyte Preparation and Injection:

-

Oocytes are surgically removed from female Xenopus laevis frogs.

-

The oocytes are defolliculated using collagenase treatment.

-

cRNA encoding the target ion channel (e.g., hERG) is injected into the oocytes.

-

Injected oocytes are incubated for 2-5 days to allow for channel expression.

Solutions:

-

Recording Solution (ND96) (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH adjusted to 7.5 with NaOH.

Recording Procedure:

-

An oocyte is placed in a recording chamber and perfused with the recording solution.

-

Two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ) are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

-

The oocyte is voltage-clamped at a holding potential (e.g., -80 mV).

-

Currents are elicited using appropriate voltage-clamp protocols.

-

LY97241 is applied through the perfusion system to assess its inhibitory effects.

In Vivo Electrophysiology (Hypothetical Protocol)

Animal Preparation:

-

The animal is anesthetized, and a surface ECG is continuously monitored.

-

Catheters are inserted into a femoral artery and vein for blood pressure monitoring and drug administration, respectively.

-

An electrode catheter is advanced to the heart to record intracardiac electrograms and for programmed electrical stimulation.

Procedure:

-

Baseline electrophysiological parameters are recorded, including heart rate, ECG intervals (PR, QRS, QT), and atrial and ventricular effective refractory periods (AERP, VERP).

-

LY97241 is administered intravenously at escalating doses.

-

Electrophysiological parameters are continuously monitored after each dose to assess dose-dependent effects on cardiac conduction and repolarization.

-

The QT interval is corrected for heart rate changes (e.g., using Bazett's or Fridericia's formula).

Mandatory Visualizations

Signaling Pathway of hERG Channel Blockade

The following diagram illustrates the signaling cascade initiated by the blockade of the hERG potassium channel, leading to potential cardiac arrhythmias.

Caption: Signaling pathway of LY97241-induced hERG channel blockade.

Experimental Workflow for In Vitro Electrophysiology

The following diagram outlines the general workflow for studying the effects of LY97241 on ion channels using in vitro electrophysiology.

Caption: Workflow for in vitro electrophysiological analysis of LY97241.

References

- 1. Regulation of HERG potassium channel activation by protein kinase C independent of direct phosphorylation of the channel protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel roles for hERG K+ channels in cell proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LY 97241 accelerates the apparent rate of inactivation of transient outward K+ current: characterization of open channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Application of LY 97241 in In Vitro Cardiac Arrhythmia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of a drug candidate's potential to induce cardiac arrhythmias is a critical component of preclinical safety pharmacology. In vitro models of cardiac arrhythmia serve as essential tools in this evaluation, providing a platform to investigate the electrophysiological effects of compounds on cardiac ion channels and cellular activity. LY 97241, a tertiary amine analog of clofilium, is a potent blocker of cardiac potassium channels, primarily targeting the human Ether-à-go-go-Related Gene (hERG) channel. Understanding its detailed effects within these models is crucial for interpreting its proarrhythmic potential and for its use as a reference compound in cardiac safety studies. This guide provides a comprehensive technical overview of the use of LY 97241 in in vitro cardiac arrhythmia models, including its known electrophysiological effects, detailed experimental protocols, and relevant signaling pathways.

Electrophysiological Profile of LY 97241

LY 97241 is recognized for its potent inhibitory effects on specific cardiac potassium channels, which are fundamental to cardiac repolarization. Its primary targets are the hERG (Kv11.1) and hEAG1 (Kv10.1) channels. The blockade of these channels is a key mechanism underlying its antiarrhythmic classification and also its potential proarrhythmic risk.

Quantitative Data on Ion Channel Inhibition

The following tables summarize the available quantitative data on the inhibitory effects of LY 97241 and its structural analog, clofilium, on various cardiac ion channels. The data for clofilium is provided for comparative context due to the limited availability of public data for LY 97241 on certain channels.

| Compound | Channel | Cell Type | Technique | IC50 / EC50 | Reference |

| LY 97241 | hERG1 (IKr) | Mammalian cells | Whole-cell patch clamp | 2.2 nM | [1] |

| LY 97241 | hERG1 (IKr) | - | - | 19 nM (at +40 mV) | [2] |

| LY 97241 | hEAG1 | Mammalian cells | Whole-cell patch clamp | 4.9 nM | [1] |

| LY 97241 | hEAG1 | Xenopus oocytes | Inside-out patch | 1.9 nM | [1] |

| LY 97241 | Ito | Rat ventricular myocytes | Whole-cell patch clamp | 5.85 µM | |

| Clofilium | hERG1 (IKr) | Mammalian cells | - | 250 nM (at 0 mV), 150 nM (at +40 mV) | [2] |

| Clofilium | hEAG1 | Xenopus oocytes | Inside-out patch | 0.8 nM | [1] |

| Clofilium | L-type Ca2+ (Cav1.2) | Guinea pig ventricular myocytes | Whole-cell patch clamp | Reversible reduction (concentration-dependent) | [1] |

| Clofilium | Sodium Channel (Nav1.5) | Guinea pig ventricular myocytes | Whole-cell patch clamp | Use-dependent inhibition | [1] |

Effects on Action Potential Duration

While specific quantitative data on the concentration-dependent effects of LY 97241 on the action potential duration (APD) in various cardiac cell types are limited in publicly available literature, its potent hERG blocking activity strongly suggests a significant prolongation of the APD. Clofilium has been shown to irreversibly prolong the action potential duration in guinea pig ventricular myocytes at a concentration of 30 µM.[1] In canine Purkinje fibers, clofilium at concentrations of 10⁻⁷ to 10⁻⁵ M also increased action potential duration.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for hERG (IKr) Current

This protocol is designed to assess the acute effects of LY 97241 on the hERG potassium channel stably expressed in a mammalian cell line (e.g., HEK293 or CHO cells).

a. Cell Culture:

-

Culture HEK293 cells stably expressing the hERG channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells every 2-3 days to maintain sub-confluent cultures. For experiments, plate cells onto glass coverslips 24-48 hours prior to recording.

b. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.

c. Recording Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution at a constant flow rate.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Allow the cell to equilibrate with the pipette solution for 5-10 minutes.

-

Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 2 seconds to record the characteristic tail current.

-

After obtaining a stable baseline recording, perfuse the chamber with external solution containing the desired concentration of LY 97241.

-

Record the hERG current at steady-state drug effect.

-

To determine the IC50, apply a range of LY 97241 concentrations and measure the percentage of current inhibition at each concentration.

In Vitro Cardiac Arrhythmia Assessment using Multi-Electrode Arrays (MEAs)

This protocol outlines the use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on MEAs to assess the proarrhythmic potential of LY 97241.

a. hiPSC-CM Culture on MEAs:

-

Coat MEA plates with a suitable extracellular matrix protein (e.g., fibronectin) to promote cell attachment.

-

Thaw cryopreserved hiPSC-CMs according to the manufacturer's instructions.

-

Plate the hiPSC-CMs onto the MEA plates at a density that allows for the formation of a spontaneously beating syncytium.

-

Culture the cells in a maintenance medium in a humidified incubator at 37°C with 5% CO₂.

-

Allow the cells to mature and form a stable, synchronously beating monolayer (typically 7-14 days).

b. Recording and Drug Application:

-

Place the MEA plate on the recording platform of the MEA system, which maintains the temperature at 37°C.

-

Allow the plate to equilibrate for at least 10-15 minutes.

-

Record baseline field potentials from each well for a sufficient duration (e.g., 5-10 minutes) to establish a stable baseline.

-

Prepare a dilution series of LY 97241 in the culture medium.

-

Add the different concentrations of LY 97241 to the respective wells. Include a vehicle control.

-

Allow the drug to equilibrate with the cells for a specified time (e.g., 15-30 minutes).

-

Record the field potentials in the presence of the drug.

c. Data Analysis:

-

Analyze the recorded field potential waveforms to extract key parameters, including:

-

Field Potential Duration (FPD): an in vitro surrogate for the QT interval.

-

Beating rate.

-

Spike amplitude.

-

Presence of arrhythmogenic events such as Early Afterdepolarizations (EADs), triggered activity, and conduction block.

-

-

Calculate the concentration-dependent effects of LY 97241 on these parameters.

Signaling Pathways and Experimental Workflows

hERG Channel Regulation Signaling Pathway

The function and trafficking of hERG channels are modulated by various intracellular signaling pathways, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC). These pathways can influence the channel's synthesis, trafficking to the cell membrane, and gating properties.

References

The Discovery and Synthesis of LY 97241: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 97241 is a tertiary amine analogue of clofilium and a potent blocker of the human Ether-à-go-go-Related Gene (hERG) and human Ether-à-go-go 1 (hEAG1) potassium channels. Its discovery has been significant in the study of cardiac electrophysiology and potential therapeutic interventions for arrhythmias. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of LY 97241, with a focus on its mechanism of action and the experimental protocols used for its evaluation.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | N-ethyl-N-[4-(4-nitrophenyl)butyl]heptan-1-amine | PubChem |

| Molecular Formula | C₁₉H₃₂N₂O₂ | PubChem |

| Molecular Weight | 320.5 g/mol | PubChem |

| CAS Number | 72456-63-4 | MedchemExpress |

Biological Activity

LY 97241 is a potent inhibitor of both hEAG1 and hERG1 potassium channels. The inhibitory activity is summarized in the table below.

| Channel | Experimental Condition | IC₅₀ (nM) | Source |

| hEAG1 | Whole-cell mode (mammalian cells) | 4.9 | [1] |

| hERG1 | Whole-cell mode (mammalian cells) | 2.2 | [1] |

| hEAG1 | Inside-out patches (Xenopus oocytes) | 1.9 | [1] |

| hERG1 | Voltage-dependent block (+40 mV) | 19 |

The block of hEAG1 and hERG1 channels by LY 97241 is time-, use-, and voltage-dependent, which is characteristic of an open-channel block mechanism.[1] The binding site for LY 97241 is believed to be within the central cavity of the channel pore, accessible from the intracellular side of the membrane.[1]

Proposed Synthesis of LY 97241

-

Amide Formation: Reaction of a suitable carboxylic acid derivative with N-ethylheptan-1-amine to form an amide intermediate.

-

Reduction of the Amide: Reduction of the amide to the corresponding tertiary amine, LY 97241.

A detailed, step-by-step hypothetical protocol is provided below.

Experimental Protocol: Proposed Synthesis of N-ethyl-N-[4-(4-nitrophenyl)butyl]heptan-1-amine (LY 97241)

Step 1: Synthesis of N-ethyl-N-heptyl-4-(4-nitrophenyl)butanamide

-

To a solution of 4-(4-nitrophenyl)butanoic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (1.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add N-ethylheptan-1-amine (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate with an acidic solution (e.g., 1N HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of N-ethyl-N-heptyl-4-(4-nitrophenyl)butanamide to LY 97241

-

In a flame-dried, three-neck round-bottom flask fitted with a condenser and an addition funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-ethyl-N-heptyl-4-(4-nitrophenyl)butanamide (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a reducing agent, such as diborane (BH₃) in THF (e.g., 1M solution, 2-3 equivalents), to the amide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux overnight.

-

Cool the reaction mixture to 0 °C and cautiously add 2N hydrochloric acid to quench the excess diborane.

-

Remove the THF under reduced pressure.

-

Add additional 2N hydrochloric acid and reflux the mixture for 1 hour.

-

Cool the mixture and make it basic by the addition of 5N sodium hydroxide.

-

Extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic extracts, wash with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield LY 97241 as an oil.

Signaling Pathway and Mechanism of Action

LY 97241 exerts its effect by directly blocking the pore of hEAG1 and hERG1 potassium channels. This open-channel block mechanism prevents the efflux of potassium ions, which is crucial for the repolarization phase of the cardiac action potential.

Caption: Mechanism of hEAG1/hERG1 channel block by LY 97241.

Experimental Workflows

The biological activity of LY 97241 is primarily characterized using electrophysiological techniques, specifically the whole-cell patch-clamp and inside-out patch-clamp methods.

Whole-Cell Patch-Clamp Workflow

Caption: Workflow for whole-cell patch-clamp experiments.

Inside-Out Patch-Clamp Workflow

Caption: Workflow for inside-out patch-clamp experiments.

Detailed Experimental Protocols

Whole-Cell Voltage-Clamp Recording in Mammalian Cells

1. Cell Culture:

-

Use a stable cell line (e.g., HEK293 or CHO cells) expressing the human hEAG1 or hERG1 potassium channel.

-

Culture cells in appropriate media and conditions. Plate cells onto glass coverslips 24-48 hours before recording.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 MgATP. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

-

Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a cell with the patch pipette and apply slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply a voltage protocol to elicit channel currents. For hERG, a typical protocol involves a depolarizing step to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the tail current.

-

Record baseline currents until stable.

-

Perfuse the chamber with external solution containing various concentrations of LY 97241.

-

Record currents at each concentration until a steady-state block is achieved.

-

Wash out the drug with the control external solution to check for reversibility.

Inside-Out Patch-Clamp Recording in Xenopus Oocytes

1. Oocyte Preparation:

-

Inject stage V-VI Xenopus laevis oocytes with cRNA encoding the hEAG1 or hERG1 channel.

-

Incubate the oocytes for 2-5 days at 18 °C.

-

Prior to recording, manually remove the vitelline membrane from the oocytes.

2. Solutions:

-

Bath (Intracellular) Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

-

Pipette (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

3. Recording Procedure:

-

Place a devitellinized oocyte in the recording chamber filled with the bath solution.

-

Fill a patch pipette (5-10 MΩ resistance) with the pipette solution.

-

Approach the oocyte membrane and form a GΩ seal.

-

Retract the pipette from the oocyte to excise a patch of membrane, with the intracellular face now exposed to the bath solution (inside-out configuration).

-

Apply voltage steps to the patch to elicit single-channel openings.

-

Record baseline single-channel activity.

-

Introduce LY 97241 into the bath solution at desired concentrations.

-

Record the effect of LY 97241 on single-channel activity (e.g., changes in open probability, mean open time, and single-channel conductance).

Conclusion

LY 97241 is a valuable pharmacological tool for investigating the function and pharmacology of hEAG1 and hERG1 potassium channels. Its potent and specific blocking action provides a means to study the physiological roles of these channels and their involvement in cardiac electrophysiology. The synthetic and experimental protocols outlined in this guide provide a framework for the preparation and characterization of LY 97241 and similar compounds, facilitating further research in this area.

References

In-Depth Technical Guide to LY 97241: A Potent Blocker of the Transient Outward Potassium Current

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of LY 97241, a potent antiarrhythmic agent. The document details its chemical identity, mechanism of action as an open-channel blocker of the transient outward potassium current (Ito), and provides a foundational experimental protocol for its investigation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in cardiovascular drug discovery and ion channel research.

Chemical and Physical Properties

LY 97241, identified by the CAS number 72456-63-4, is a small molecule with significant potential in the study of cardiac electrophysiology.[1] Its core chemical and physical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 72456-63-4 | [1] |

| Molecular Formula | C19H32N2O2 | [2] |

| Molecular Weight | 320.5 g/mol | [2] |

| IUPAC Name | N-ethyl-N-[4-(4-nitrophenyl)butyl]heptan-1-amine | [2] |

| Physical State | Solid (presumed) | Inferred from supplier information |

| Solubility | No data available | |

| Melting Point | No data available | |

| Storage | Room temperature in the continental US; may vary elsewhere. Store under recommended conditions as per the Certificate of Analysis. | [1] |

Mechanism of Action: Open-Channel Block of the Transient Outward Potassium Current (Ito)

LY 97241 exerts its pharmacological effects by targeting the transient outward potassium current (Ito), a critical component in the early repolarization phase of the cardiac action potential.[3][4] Specifically, LY 97241 functions as an open-channel blocker . This means it preferentially binds to the potassium channel when it is in the open conformation, thereby physically occluding the pore and preventing the efflux of potassium ions.

The Ito current is primarily mediated by voltage-gated potassium channels of the Kv4 family, particularly the Kv4.2 and Kv4.3 alpha subunits, which often co-assemble with auxiliary beta subunits like KChIP2. By blocking these channels, LY 97241 effectively prolongs the action potential duration, a key mechanism for its antiarrhythmic properties.

Quantitative Effects:

A key study demonstrated that LY 97241 produces a concentration-dependent inhibition of the Ito current with an EC50 of 5.85 µM .

Signaling Pathway

The primary signaling pathway affected by LY 97241 is the regulation of cardiac myocyte excitability through the modulation of the transient outward potassium current. A simplified representation of this pathway is illustrated below.

Caption: Action of LY 97241 on the Kv4.x channel.

Experimental Protocols

The gold-standard technique for investigating the effects of compounds like LY 97241 on ion channels is the whole-cell patch-clamp method. This electrophysiological technique allows for the direct measurement of the ionic currents flowing across the membrane of a single cell.

Objective

To characterize the inhibitory effect of LY 97241 on the transient outward potassium current (Ito) in a suitable expression system (e.g., HEK293 cells stably expressing Kv4.3/KChIP2 or isolated cardiomyocytes).

Materials

-

Cell Culture: HEK293 cells stably expressing human Kv4.3 and KChIP2, or freshly isolated ventricular myocytes.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 K-aspartate, 10 KCl, 10 HEPES, 5 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).

-

LY 97241 Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.

-

Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

Methodology

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to recording.

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.

-

Whole-Cell Configuration:

-

Obtain a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for 5-10 minutes.

-

-

Voltage-Clamp Protocol:

-

Hold the cell at a membrane potential of -80 mV.

-

To elicit the Ito current, apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms).

-

A pre-pulse to -40 mV for 100 ms can be used to inactivate sodium channels.

-

-

Data Acquisition:

-

Record baseline Ito currents in the absence of the drug.

-

Perfuse the cell with increasing concentrations of LY 97241 (e.g., 0.1, 1, 3, 10, 30, 100 µM) and record the currents at each concentration.

-

-

Data Analysis:

-

Measure the peak outward current at each voltage step.

-

Normalize the current in the presence of the drug to the baseline current.

-

Plot the concentration-response curve and fit with the Hill equation to determine the EC50.

-

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LY 97241 | C19H32N2O2 | CID 175064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. LY 97241 accelerates the apparent rate of inactivation of transient outward K+ current: characterization of open channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of cardiac excitation–contraction coupling by action potential repolarization: role of the transient outward potassium current (Ito) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Toxicity Profile of LY 97241

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the safety and toxicity profile of LY 97241. However, a thorough review of publicly accessible scientific literature and clinical trial databases reveals a significant scarcity of detailed information regarding the safety, toxicity, and experimental protocols for this compound. LY 97241 was identified in a 1995 publication as an antiarrhythmic drug candidate.[1] This guide summarizes the limited available information and outlines the standard methodologies that would be employed to evaluate the safety and toxicity of such a compound.

Introduction

LY 97241 is described as an antiarrhythmic agent that functions by accelerating the apparent rate of inactivation of the transient outward potassium current (Ito), acting as an open channel blocker.[1] This mechanism of action suggests its potential utility in managing cardiac arrhythmias. However, beyond this initial pharmacological characterization, there is a notable absence of public data on its subsequent development, including comprehensive preclinical safety studies and clinical trials.

Preclinical Safety and Toxicity Profile: A Methodological Framework

In the absence of specific data for LY 97241, this section outlines the standard battery of preclinical studies typically required for a cardiovascular drug candidate before it can proceed to clinical investigation. These studies are designed to identify potential target organ toxicities, establish a safe starting dose for human trials, and understand the compound's pharmacokinetic and pharmacodynamic properties.

In Vitro Safety Pharmacology

-

hERG Channel Assay: To assess the risk of QT prolongation and potential for Torsades de Pointes, a critical liability for antiarrhythmic drugs.

-

Full Panel of Ion Channels: Evaluation against a broad panel of cardiac and non-cardiac ion channels to identify off-target activities.

-

Receptor and Enzyme Profiling: Screening against a wide range of receptors and enzymes to uncover potential off-target interactions that could lead to adverse effects.

In Vivo Safety Pharmacology

-

Cardiovascular Studies: In-depth assessment of cardiovascular parameters in conscious, telemetered animals (e.g., dogs, non-human primates) to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) intervals.

-

Central Nervous System (CNS) Studies: Functional observational battery (FOB) and other neurobehavioral assessments in rodents to identify any effects on CNS function.

-

Respiratory Studies: Evaluation of respiratory rate and function in rodents or other relevant species.

Toxicology Studies

A summary of the typical toxicology studies conducted is presented in Table 1.

| Study Type | Species | Duration | Key Endpoints |

| Single-Dose Toxicity | Rodent (e.g., rat, mouse) and Non-rodent (e.g., dog, non-human primate) | Single administration | Acute toxicity, maximum tolerated dose (MTD), clinical signs, gross pathology. |

| Repeat-Dose Toxicity | Rodent and Non-rodent | 14-day, 28-day, and longer-term (e.g., 3, 6, 9 months) | Target organ toxicity, dose-response relationship, clinical pathology (hematology, clinical chemistry), histopathology. |

| Genotoxicity | In vitro and in vivo | N/A | Ames test (bacterial reverse mutation), mouse lymphoma assay or in vitro micronucleus test, in vivo micronucleus test in rodents. |

| Carcinogenicity | Rodent (typically rat and mouse) | 2 years | Assessment of tumorigenic potential. |

| Reproductive and Developmental Toxicity | Rodent (typically rat or rabbit) | Varies | Fertility and early embryonic development, embryo-fetal development, pre- and postnatal development. |

Table 1: Standard Preclinical Toxicology Studies

Experimental Protocols: A Generalized Approach

Detailed experimental protocols for LY 97241 are not publicly available. The following represents a generalized workflow for a repeat-dose toxicity study, a cornerstone of preclinical safety assessment.

Caption: Generalized workflow for a 28-day repeat-dose toxicity study in rodents.

Signaling Pathway: Transient Outward Potassium Current (Ito)

LY 97241 is reported to block the transient outward potassium current (Ito). This current is crucial for the early repolarization phase of the cardiac action potential. The channels responsible for Ito are primarily encoded by genes such as KCND3 (Kv4.3).

Caption: Mechanism of action of LY 97241 on the transient outward potassium current (Ito).

Conclusion

While LY 97241 was identified as a potential antiarrhythmic agent, the lack of publicly available data on its safety and toxicity profile prevents a comprehensive assessment. The information presented in this guide is based on the initial pharmacological characterization and established principles of drug safety evaluation. For drug development professionals, this highlights the critical importance of comprehensive and transparent data reporting. Without access to detailed preclinical and clinical study reports, a thorough evaluation of the risk-benefit profile of any investigational compound remains impossible. Further research or the release of historical data would be necessary to fully elucidate the safety and toxicity of LY 97241.

References

Methodological & Application

Application Notes and Protocols for LY 97241 Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the electrophysiological characterization of LY 97241, an antiarrhythmic drug, using the whole-cell patch-clamp technique. The focus of this protocol is on the transient outward potassium current (Ito), a key target of LY 97241 in ventricular myocytes.

Introduction

LY 97241 has been identified as a compound that accelerates the apparent rate of inactivation of the transient outward potassium current (Ito)[1]. This current plays a crucial role in the early repolarization phase of the cardiac action potential. Understanding the interaction of LY 97241 with this ion channel is essential for elucidating its mechanism of action as an antiarrhythmic agent. The following protocols are based on established methodologies for recording Ito in isolated rat ventricular myocytes.

Data Presentation

While the primary literature describing the specific quantitative effects of LY 97241 was not fully accessible, the following table structure is provided as a template for summarizing experimental data obtained using the described protocol.

| Concentration of LY 97241 (µM) | Peak Current Amplitude (pA/pF) | Time Constant of Inactivation (τ) (ms) | Percentage of Block (%) | n (number of cells) |

| Control (0) | N/A | |||

| 0.1 | ||||

| 1 | ||||

| 10 | ||||

| 100 | ||||

| 200 |

Experimental Protocols

Isolation of Rat Ventricular Myocytes

A high yield of viable, calcium-tolerant myocytes is critical for successful patch-clamp experiments. The following is a generalized protocol for the enzymatic dissociation of adult rat ventricular myocytes.

Materials:

-

Perfusion Buffer (Ca2+-free): Krebs-Henseleit (KH) buffer containing (in mM): 119 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 glucose. Equilibrated with 95% O2 / 5% CO2 to a pH of 7.4.

-

Enzyme Solution: Perfusion buffer supplemented with Collagenase Type II (e.g., Worthington) and Protease Type XIV (e.g., Sigma). The optimal concentrations should be determined empirically for each batch of enzymes.

-

Stop Solution: Perfusion buffer containing 1% Bovine Serum Albumin (BSA) and a gradual reintroduction of CaCl2.

Procedure:

-

Anesthetize an adult rat and perform a thoracotomy to excise the heart rapidly.

-

Immediately cannulate the aorta and initiate retrograde perfusion on a Langendorff apparatus with the oxygenated, warmed (37°C) Perfusion Buffer to wash out the blood.

-

Switch to the Enzyme Solution and perfuse until the heart becomes flaccid.

-

Remove the heart from the cannula, and gently mince the ventricular tissue in the Stop Solution.

-

Gently triturate the tissue with a wide-bore pipette to release individual myocytes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Allow the myocytes to settle by gravity and resuspend them in fresh Stop Solution with a gradually increasing calcium concentration.

-

Store the isolated myocytes in a calcium-containing buffer at room temperature for use within a few hours.

Whole-Cell Patch Clamp Electrophysiology

This protocol details the recording of the transient outward potassium current (Ito) in isolated rat ventricular myocytes and the application of LY 97241.

Solutions:

-

External Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. To isolate K+ currents, Na+ and Ca2+ channel blockers (e.g., Tetrodotoxin and Cadmium Chloride) should be added.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

Procedure:

-

Transfer an aliquot of isolated myocytes to the recording chamber on the stage of an inverted microscope.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the Internal Solution.

-

Approach a selected myocyte with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Allow the cell to dialyze with the internal solution for several minutes before recording.

-

Hold the cell membrane potential at -80 mV.

-

To elicit Ito, apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 500 ms). A prepulse to a more negative potential (e.g., -100 mV) can be used to ensure full recovery from inactivation.

-

After obtaining a stable baseline recording of Ito, perfuse the recording chamber with the External Solution containing the desired concentration of LY 97241.

-

Record the changes in the current amplitude and inactivation kinetics in the presence of the drug.